N-Benzyl-N-butyl-N'-phenylurea
Description
N-Benzyl-N-butyl-N'-phenylurea (CAS Reg. No. 87291-11-0) is a substituted urea derivative with the molecular formula C₁₈H₂₂N₂O. It features a central urea backbone (-NH-C(=O)-NH-) modified by a benzyl group (N-benzyl), a butyl chain (N-butyl), and a phenyl substituent (N'-phenyl). This compound is utilized in synthetic chemistry and materials science, though its specific applications are less documented compared to structurally related urea/thiourea derivatives .
Properties
CAS No. |
87291-11-0 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-benzyl-1-butyl-3-phenylurea |
InChI |
InChI=1S/C18H22N2O/c1-2-3-14-20(15-16-10-6-4-7-11-16)18(21)19-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,19,21) |
InChI Key |
XYSIADNGRMHABQ-UHFFFAOYSA-N |
SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Other CAS No. |
87291-11-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted ureas and thioureas are widely studied for their structural diversity and functional properties. Below is a systematic comparison of N-Benzyl-N-butyl-N'-phenylurea with key analogues.
Structural Analogues: Substituent Variations
Table 1: Molecular Features of Selected Urea/Thiourea Derivatives
Physicochemical and Functional Differences
Substituent Effects on Solubility and Stability The butyl chain in this compound enhances lipophilicity compared to N-Benzoyl-N'-phenylurea, which has a polar benzoyl group. This difference influences solubility: the former is more soluble in organic solvents, while the latter forms stable crystals via N–H···O hydrogen bonds . Thiourea vs. Urea: Replacing the carbonyl oxygen with sulfur (e.g., in N-Benzoyl-N′-4-cyanophenylthiourea) increases molecular polarity and redox activity, as evidenced by cyclic voltammetry studies .
Biological and Functional Relevance Antimicrobial Activity: Thiourea derivatives like N-Benzoyl-N′-4-cyanophenylthiourea exhibit notable antimicrobial properties due to electron-withdrawing groups (e.g., nitro, cyano), which enhance reactivity . In contrast, this compound lacks documented bioactivity, likely due to its bulky alkyl/aryl groups reducing target specificity. Pharmaceutical Impurities: Phenylethylacetylurea (from ) is a known impurity in barbiturate synthesis, highlighting the role of simpler urea derivatives in drug quality control .
Crystallographic and Hydrogen-Bonding Patterns
- N-Benzoyl-N'-phenylurea forms a layered crystal structure stabilized by N–H···O interactions (D···A = 2.634 Å), whereas this compound’s structure remains uncharacterized in the provided evidence. The bulky benzyl/butyl groups likely disrupt hydrogen-bonding networks, favoring amorphous phases .
Detection and Analysis
- Chromatographic Methods : Phenylurea pesticides (e.g., chlorotoluron) are detected via ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS). Substituents like halogens or nitro groups influence fragmentation pathways, a principle applicable to analyzing this compound derivatives .
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